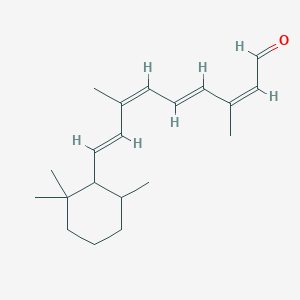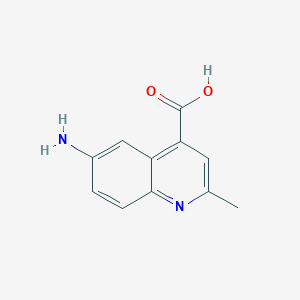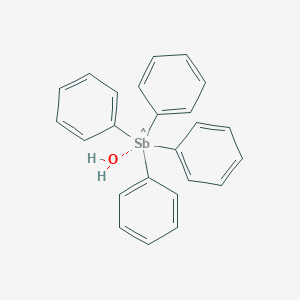
Hydroxytetraphenylantimony
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxytetraphenylantimony (HTPA) is a chemical compound that has shown significant potential in scientific research applications. It is a derivative of antimony, a metalloid element that has been used for centuries in various applications including medicine and cosmetics. HTPA has gained attention due to its unique properties and potential applications in fields such as biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of Hydroxytetraphenylantimony is not well understood. However, it is known to interact with cellular components such as DNA and proteins, which may contribute to its biological activity. It has been suggested that Hydroxytetraphenylantimony may act as a pro-oxidant, leading to the production of reactive oxygen species that can damage cellular components.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Hydroxytetraphenylantimony can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent. It has also been shown to have activity against parasitic infections such as leishmaniasis and trypanosomiasis. In addition, Hydroxytetraphenylantimony has been shown to have antioxidant activity and may have potential as a treatment for oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Hydroxytetraphenylantimony is its relatively simple synthesis method, which makes it accessible to researchers. It also has a wide range of potential applications in various fields. However, one limitation is its potential toxicity, which requires careful handling and disposal. In addition, its mechanism of action is not well understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on Hydroxytetraphenylantimony. One area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. Another area of interest is its potential as a treatment for parasitic infections, which are a major global health concern. In addition, further research is needed to understand its mechanism of action and potential applications in materials science.
Métodos De Síntesis
The synthesis of Hydroxytetraphenylantimony involves the reaction of antimony trioxide with phenylmagnesium bromide, followed by hydrolysis of the resulting product. The reaction is typically carried out under an inert atmosphere and requires careful control of temperature and reaction conditions. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and benzene.
Aplicaciones Científicas De Investigación
Hydroxytetraphenylantimony has shown potential in a variety of scientific research applications. In biochemistry, it has been used as a reagent for the synthesis of various organic compounds. In pharmacology, it has been studied for its potential as an anti-cancer agent and as a treatment for parasitic infections. In materials science, it has been used as a precursor for the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
19638-16-5 |
|---|---|
Nombre del producto |
Hydroxytetraphenylantimony |
Fórmula molecular |
C24H22OSb |
Peso molecular |
448.2 g/mol |
InChI |
InChI=1S/4C6H5.H2O.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H2; |
Clave InChI |
ZDZJSACUFBSWOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O |
SMILES canónico |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O |
Otros números CAS |
19638-16-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



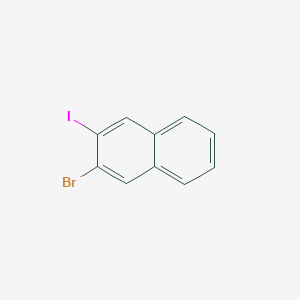

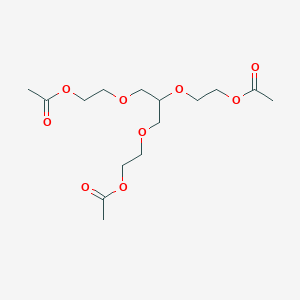
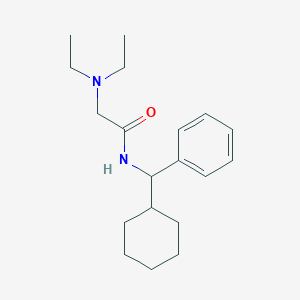
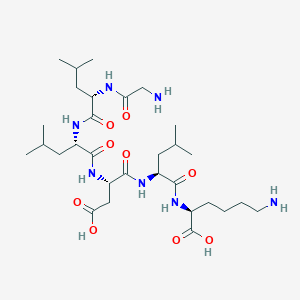
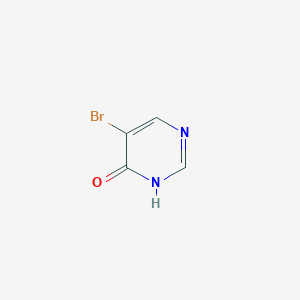

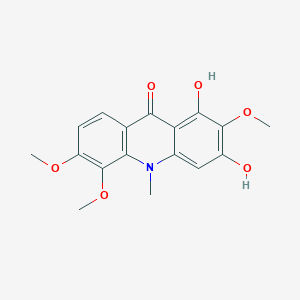
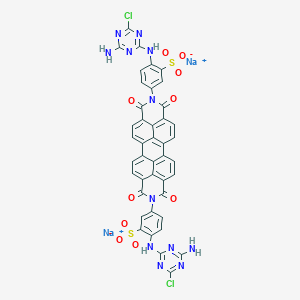
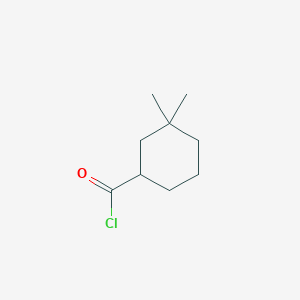
![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
